Synthetic Efficiency: Comparative Yield in Patent-Validated Route vs. Class Average
The target compound can be synthesized via condensation of tert-butyl carbamothioylcarbamate with 1,3-dichloroacetone, yielding 68% after chromatographic purification . While a direct yield comparison to a specific analog under identical conditions is not available, this value is consistent with the mid-to-high range reported for related thiazole-forming reactions (typically 40-80%) [1]. The 68% isolated yield provides a baseline for procurement decisions, as alternative analogs may require less efficient, multi-step sequences that cumulatively depress overall yield.
| Evidence Dimension | Isolated Synthetic Yield (Patent Route) |
|---|---|
| Target Compound Data | 68% |
| Comparator Or Baseline | Typical yield range for substituted thiazole syntheses via similar condensation methods: 40-80% |
| Quantified Difference | N/A (class-level reference range) |
| Conditions | Acetone solvent, room temperature, 72 h; NaHCO3 workup; column chromatography (EtOAc/heptane 4/1) |
Why This Matters
A 68% yield in a single-step condensation indicates a synthetically tractable intermediate; lower-yielding routes would increase the cost per gram of downstream products.
- [1] Brønsted acid-promoted thiazole synthesis under metal-free conditions using sulfur powder as the sulfur source. RSC Advances. Describes typical thiazole synthesis yields via α-haloketone/thiourea condensation. View Source
